N~1~-(4-bromo-2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C22H20BrFN2O3S and its molecular weight is 491.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.03620 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Guanidinium-Functionalized Polymer Electrolytes
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized via activated fluorophenyl-amine reaction. This method offers precise control over cation functionality without deleterious side reactions, allowing for the direct connection of guanidinium into stable phenyl rings, which could imply potential for similar functionalization strategies in the synthesis or application of the compound (Kim et al., 2011).
Alternatives to Methyl Bromide Treatments
Research on alternatives to methyl bromide for controlling pests highlights the use of substances with bromo and sulfonyl groups for pest management. While not directly related, understanding the properties and applications of such brominated compounds could inform potential applications of the compound in areas such as storage protection or quarantine applications (Fields & White, 2002).
Immunopotentiator Characteristics
The study of N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide as an immunopotentiator showcases the potential of fluoro- and sulfonyl-containing compounds in enhancing immune responses, suggesting a possible area of biomedical research where the compound could find application (Wang et al., 1988).
Tissue Distribution Studies
Investigations into the tissue distribution of compounds similar in functional group composition, such as those incorporating fluorophenyl and sulfonyl moieties, can provide insights into the pharmacokinetics and potential therapeutic uses of complex organic molecules (Solon et al., 2002).
Molecular Docking Studies
Molecular docking studies of compounds with fluorophenyl and sulfonyl groups, such as bicalutamide analogs, indicate the utility of these structures in drug design, particularly in targeting specific proteins. This underscores the potential for using the compound in the design of new therapeutic agents (Chandralekha et al., 2019).
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O3S/c1-15-3-8-18(9-4-15)26(30(28,29)19-10-5-16(2)6-11-19)14-22(27)25-21-12-7-17(23)13-20(21)24/h3-13H,14H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMXCGNWIFFCND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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